4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structureIts molecular formula is C13H19BrN2O4S2, and it has a molecular weight of 411.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-4-methoxypiperidine.
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Amide Bond Formation: The brominated thiophene is then coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted thiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring and the sulfonyl group can interact with biological targets, influencing their activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide would depend on its specific application. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonyl group and the piperidine ring are likely involved in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[(1-methanesulfonyl-4-methylpiperidin-4-yl)methyl]thiophene-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
4-bromo-N-[(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]thiophene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide distinguishes it from its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its utility in specific applications.
Properties
IUPAC Name |
4-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-20-13(3-5-16(6-4-13)22(2,18)19)9-15-12(17)11-7-10(14)8-21-11/h7-8H,3-6,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQJIYKCLWMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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